Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 925007-02-9
VCID: VC11691573
InChI: InChI=1S/C14H13NO5/c1-2-17-14(16)10-8-12(20-15-10)9-3-4-11-13(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3
SMILES: CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

CAS No.: 925007-02-9

Cat. No.: VC11691573

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate - 925007-02-9

Specification

CAS No. 925007-02-9
Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C14H13NO5/c1-2-17-14(16)10-8-12(20-15-10)9-3-4-11-13(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3
Standard InChI Key DMEJNUCYDCKKTF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
Canonical SMILES CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-(2,3-dihydrobenzo[b][1, dioxin-7-yl)isoxazole-3-carboxylate belongs to the class of heterocyclic compounds, combining a benzodioxin moiety and an isoxazole ring. Its IUPAC name, ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate, reflects its intricate architecture. The molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol. Key spectroscopic identifiers include:

  • Canonical SMILES: CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3

  • InChI Key: DMEJNUCYDCKKTF-UHFFFAOYSA-N

The compound’s stability arises from the electron-rich benzodioxin ring, which enhances π-π interactions, while the ester group at the 3-position of the isoxazole facilitates derivatization. X-ray crystallography of analogous structures reveals planar configurations, optimizing binding to biological targets.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence beginning with the formation of the benzodioxin core. A typical route includes:

  • Cyclization: Reacting catechol derivatives with epichlorohydrin under basic conditions to form the benzodioxin ring.

  • Isoxazole Formation: Condensing the benzodioxin-aldehyde with hydroxylamine hydrochloride and ethyl acetoacetate, followed by cyclization using acetic anhydride.

  • Esterification: Introducing the ethyl ester group via reaction with ethanol in the presence of sulfuric acid.

Reaction conditions often require temperatures of 80–100°C and catalysts like sodium acetate. Yields range from 45% to 60%, with purity achieved through recrystallization (ethanol/water) or silica gel chromatography.

Industrial Production

Industrial protocols optimize for scalability and cost-efficiency:

  • Continuous Flow Reactors: Reduce reaction times from hours to minutes while maintaining yields >70%.

  • Green Chemistry Approaches: Solvent-free conditions and biocatalysts minimize waste.

Biological Activity and Mechanistic Insights

Anticancer Properties

The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, as demonstrated by sulforhodamine B (SRB) assays:

Cell LineIC₅₀ (µM)Mechanism
MCF7 (Breast)22.47G0/G1 cell cycle arrest
HCT116 (Colon)25.87Caspase-3/7 activation
Huh7 (Liver)19.19CDK4 downregulation

Mechanistically, it induces apoptosis via mitochondrial membrane depolarization and ROS generation, as confirmed by flow cytometry and Western blot analyses.

Enzyme Inhibition

Recent studies highlight its role as a dual inhibitor:

  • Acetylcholinesterase (AChE): IC₅₀ = 1.8 µM (competitive inhibition).

  • α-Glucosidase: IC₅₀ = 2.3 µM (mixed inhibition).

These activities suggest therapeutic potential for Alzheimer’s disease and diabetes mellitus.

Structure-Activity Relationships (SAR)

Modifications to the isoxazole and benzodioxin rings significantly alter bioactivity:

  • Methoxy Substituents: Enhance hydrophobic interactions with AChE’s peripheral anionic site (IC₅₀ improved to 0.76 µM).

  • Methyl Derivatives: Increase metabolic stability but reduce solubility.

Comparative data for analogs:

DerivativeAnticancer IC₅₀ (µM)AChE IC₅₀ (µM)
Ethyl (Parent)19.19–25.871.8
Methyl Analog15.420.89
Methoxy Analog28.950.76

Applications in Scientific Research

Drug Development

The compound serves as a lead structure for:

  • Kinase Inhibitors: Modulating MAPK and PI3K/Akt pathways in oncology.

  • Neuroprotective Agents: Mitigating β-amyloid aggregation in Alzheimer’s models.

Material Science

Its rigid aromatic system is exploited in:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Coordination Polymers: Stabilizing luminescent lanthanide complexes.

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